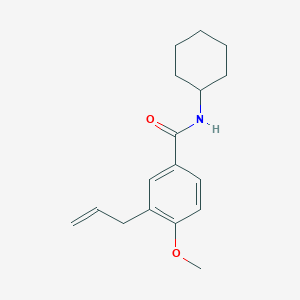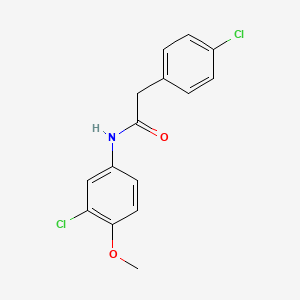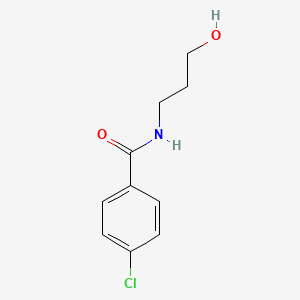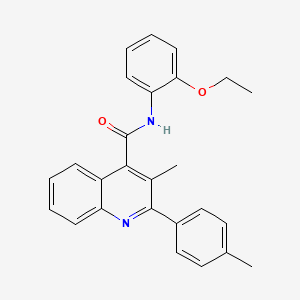
4-(3-methoxybenzyl)-N-phenyl-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(3-Methoxybenzyl)-N-phenyl-1-piperazinecarboxamide and related derivatives typically involves multi-step chemical processes that may include reactions like N-alkylation, amidation, and others depending on the desired structural modifications. One study demonstrated the synthesis of a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, showcasing the relationship between the triazaalkane linker and cardiotropic activity, hinting at the synthetic versatility of these compounds (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 4-(3-Methoxybenzyl)-N-phenyl-1-piperazinecarboxamide, is critical in determining their chemical reactivity and interaction with biological targets. Structural analysis, often through methods like X-ray crystallography, sheds light on the arrangement of atoms within the molecule and the spatial conformation that influences its activity. The study on hydrogen-bonded assemblies of closely related piperazine compounds emphasizes the importance of molecular structure in understanding the compound's properties and interactions (Chinthal et al., 2021).
Chemical Reactions and Properties
4-(3-Methoxybenzyl)-N-phenyl-1-piperazinecarboxamide participates in various chemical reactions that highlight its reactivity. These reactions can include substitutions, additions, and other transformations that affect the piperazine core or the functional groups attached to it. The compound's chemical properties, such as its reactivity towards nucleophiles or electrophiles, are pivotal in synthesizing derivatives with desired biological activities. A study by Perrone et al. (2000) on derivatives of a related compound underlines the impact of structural modifications on its affinity and selectivity towards biological targets, demonstrating the compound's versatile chemical properties (Perrone et al., 2000).
Physical Properties Analysis
The physical properties of 4-(3-Methoxybenzyl)-N-phenyl-1-piperazinecarboxamide, such as solubility, melting point, and crystalline structure, are essential for its application in research and development. These properties influence the compound's handling, formulation, and storage conditions. Research on the crystal structure and supramolecular assembly provides insights into the compound's solid-state characteristics and interactions at the molecular level (Priyanka et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-(3-Methoxybenzyl)-N-phenyl-1-piperazinecarboxamide, including its reactivity, stability, and interaction with other molecules, are fundamental to its scientific application. Studies focusing on the synthesis, reactivity, and potential biological activity of piperazine derivatives contribute to a deeper understanding of their chemical behavior and utility in research. For instance, the synthesis and evaluation of piperazinebenzylamines for their antagonistic activity highlight the compound's relevance in exploring new therapeutic agents (Pontillo et al., 2005).
Aplicaciones Científicas De Investigación
Discovery and Bioactivity of Bis(heteroaryl)piperazines
Bis(heteroaryl)piperazines (BHAPs), which share structural similarities with the compound of interest, have been identified as potent inhibitors of HIV-1 reverse transcriptase. These compounds, derived from modifications of a lead molecule, demonstrated significant potency against HIV-1, leading to the clinical evaluation of specific analogues like atevirdine mesylate (Romero et al., 1994).
Synthesis and Evaluation of Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound , have been synthesized and shown to possess significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the therapeutic potential of these compounds in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including those modified with 4-methoxybenzaldehyde to produce Schiff base and Mannich base derivatives, have shown good to moderate antimicrobial activities. This suggests the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Biological Evaluation of Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives, bearing structural resemblance to the target compound, were synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Oxidative Removal Studies
Research into the oxidative removal of N-(4-methoxybenzyl) groups from 2,5-piperazinediones, which are structurally related to the compound of interest, has provided valuable insights into the chemical properties and potential synthetic applications of such modifications (Yamaura et al., 1985).
Propiedades
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-5-6-16(14-18)15-21-10-12-22(13-11-21)19(23)20-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMQFQPCKCKSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)

![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)
![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)
![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)
![N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4620882.png)
